5-Aminotetrazole nitrate
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Overview
Description
5-Aminotetrazole nitrate is an organic compound with the chemical formula HN₄CNH₂. It is a white solid that can be obtained in both anhydrous and hydrated forms. The compound is known for its high nitrogen content and is used in various applications, including gas-generating systems and energetic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Aminotetrazole can be synthesized through the action of nitrous acid on aminoguanidine, a method first reported by Johannes Thiele in 1892 . Another synthesis involves the reaction between cyanamide and hydrazoic acid, as published by Arthur Hantzsch in 1901 . To avoid direct handling of hydrazoic acid, a mixture of sodium azide and hydrochloric acid can be used to give the monohydrate at a 73% yield . In a more efficient one-pot synthesis, cyanamide is treated with hydrazine hydrochloride to give aminoguanidine hydrochloride, which is then diazotized and cyclized to produce the anhydrous product in a 74% yield .
Industrial Production Methods: Industrial production methods for 5-aminotetrazole nitrate typically involve batch reactions at elevated temperatures. For example, reacting 5-aminotetrazole with an acid and sodium nitrite in water can produce various salts of 5-nitrotetrazolate . This method is efficient and controllable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-Aminotetrazole undergoes various chemical reactions, including oxidation, reduction, and substitution. It is prone to decomposition to nitrogen gas (N₂) due to its high nitrogen content .
Common Reagents and Conditions: Common reagents used in reactions with 5-aminotetrazole include oxidizers like potassium superoxide, which can oxidize 5-aminotetrazole to 5-nitrotetrazole in a single-pot synthesis . Other reagents include acids like nitric acid, sulfuric acid, and hydrochloric acid, which are used in batch reactions to produce different salts of 5-nitrotetrazolate .
Major Products: The major products formed from reactions involving 5-aminotetrazole include 5-nitrotetrazole and its various salts. These products are often used in energetic materials and gas-generating systems .
Scientific Research Applications
5-Aminotetrazole nitrate has a wide range of scientific research applications. In chemistry, it is used as a synthon for multicomponent reactions and as a ligand in coordination complexes . In biology and medicine, its high nitrogen content makes it useful in gas-generating systems, such as airbags and blowing agents . In industry, it is used in the production of energetic materials, including explosives and propellants .
Mechanism of Action
The mechanism of action of 5-aminotetrazole nitrate involves its decomposition to nitrogen gas (N₂). This decomposition is facilitated by the high nitrogen content of the compound, which makes it prone to releasing nitrogen gas under certain conditions . The molecular targets and pathways involved in this process include the tetrazole ring, which undergoes pyrolysis to produce nitrogen gas .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 5-aminotetrazole nitrate include guanidinium-5-aminotetrazolate and other high-nitrogen tetrazole derivatives . These compounds share similar properties, such as high nitrogen content and applications in energetic materials.
Uniqueness: What sets this compound apart from other similar compounds is its high nitrogen content and its ability to decompose to nitrogen gas efficiently. This makes it particularly useful in gas-generating systems and energetic materials .
Properties
CAS No. |
43146-62-9 |
---|---|
Molecular Formula |
CH4N6O3 |
Molecular Weight |
148.08 g/mol |
IUPAC Name |
nitric acid;2H-tetrazol-5-amine |
InChI |
InChI=1S/CH3N5.HNO3/c2-1-3-5-6-4-1;2-1(3)4/h(H3,2,3,4,5,6);(H,2,3,4) |
InChI Key |
TVIRJXQLFRFUCD-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NNN=N1)N.[N+](=O)(O)[O-] |
Origin of Product |
United States |
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